molecular formula C17H15NO3 B1265334 R-(-)-norushinsunine

R-(-)-norushinsunine

Cat. No. B1265334
M. Wt: 281.3 g/mol
InChI Key: CKIYSMRPIBQTHQ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-(-)-norushinsunine is an aporphine alkaloid. It has a role as a metabolite.

Scientific Research Applications

Antiplasmodial Activity

R-(-)-norushinsunine has been identified as one of the compounds responsible for the antiplasmodial activity in the bark of Liriodendron tulipifera, a plant traditionally used as an antimalarial remedy. This alkaloid exhibited significant antiplasmodial activity, supporting the historical use of the plant in malaria treatment (Graziose et al., 2011).

Cytotoxicity Against Cancer Cells

Research has shown that R-(-)-norushinsunine, isolated from the roots of Annona reticulata, demonstrates notable cytotoxic properties against different cancer cell lines. It was particularly effective against A-549, K- 562, HeLa, and MDA-MB cancer cell lines, suggesting its potential use in cancer therapy (Suresh et al., 2012).

Neurotoxicity and Cytotoxicity Assessment

A study evaluating the cytotoxicity and neurotoxicity of alkaloids derived from Asimina triloba twigs found that R-(-)-norushinsunine, along with other isolated alkaloids, exhibited cytotoxic activity against several human solid tumor cell lines. It also displayed neurotoxicity in rat cortical neurons, underlining the significance of its cytotoxic and neurotoxic properties (Majrashi et al., 2021).

properties

Product Name

R-(-)-norushinsunine

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol

InChI

InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1

InChI Key

CKIYSMRPIBQTHQ-HZPDHXFCSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Canonical SMILES

C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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